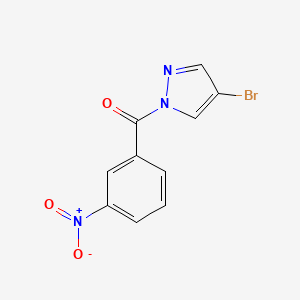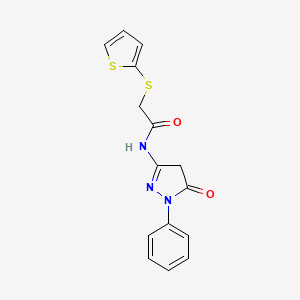![molecular formula C21H31N3O3 B5682495 8-(propoxyacetyl)-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5682495.png)
8-(propoxyacetyl)-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(propoxyacetyl)-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one is a chemical compound that belongs to the spiroketone family. This compound has been widely studied for its potential applications in the field of medicinal chemistry. The synthesis of this compound has been achieved using various methods, and its mechanism of action has been studied in detail.5]undecan-3-one.
Mécanisme D'action
The mechanism of action of 8-(propoxyacetyl)-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one is not fully understood. However, it has been suggested that it exerts its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis. It has also been suggested that it exhibits its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
8-(propoxyacetyl)-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to exhibit antifungal and antibacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 8-(propoxyacetyl)-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one in lab experiments is its potent antitumor activity against various cancer cell lines. It also exhibits anti-inflammatory, antifungal, and antibacterial activity. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Orientations Futures
There are several future directions for the study of 8-(propoxyacetyl)-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one. One direction is to further investigate its mechanism of action. Another direction is to study its potential applications in the treatment of other diseases such as fungal and bacterial infections. Additionally, further studies are needed to determine the safe dosage and potential side effects of this compound.
Méthodes De Synthèse
The synthesis of 8-(propoxyacetyl)-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one has been achieved using various methods. One of the most common methods is the reaction of 2-(2-pyridin-2-ylethyl)amine with 8-oxo-2-propyl-2,8-diazaspiro[5.5]undecane-3-carboxylic acid followed by the addition of propionyl chloride and sodium acetate. The reaction is carried out in the presence of a solvent such as acetonitrile or dichloromethane at room temperature.
Applications De Recherche Scientifique
8-(propoxyacetyl)-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent. Additionally, it has been found to exhibit antifungal and antibacterial activity.
Propriétés
IUPAC Name |
8-(2-propoxyacetyl)-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-2-14-27-15-20(26)23-12-5-9-21(16-23)10-7-19(25)24(17-21)13-8-18-6-3-4-11-22-18/h3-4,6,11H,2,5,7-10,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGVMUCMSHPMFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC(=O)N1CCCC2(C1)CCC(=O)N(C2)CCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Propoxyacetyl)-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R)-3,4,4-trimethyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinol](/img/structure/B5682416.png)

![1-(3-methoxybenzyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5682439.png)

![N,N-diisopropyl-2-pyrazolo[1,5-a]pyrimidin-3-ylbenzamide](/img/structure/B5682457.png)
![2-methyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B5682471.png)
![9-[5-(methoxymethyl)-2-furoyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5682478.png)
![4-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5682481.png)
![1-benzoyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]piperidin-4-amine](/img/structure/B5682489.png)

![1-{3-[(3aS*,9bS*)-3a-(hydroxymethyl)-1,3a,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2(3H)-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5682510.png)
![(2,4-difluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5682515.png)

![methyl 4-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]benzoate](/img/structure/B5682526.png)